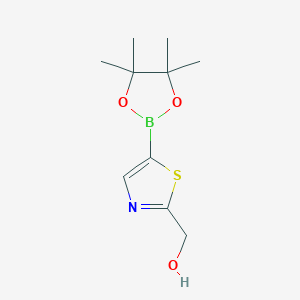
4-Formyl-1,3-dihydro-2H-imidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thioxo-2,3-dihydro-1H-imidazole-4-carbaldehyde is a heterocyclic compound that features a unique imidazole ring structure with a thioxo group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thioxo-2,3-dihydro-1H-imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiosemicarbazide with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazole ring structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Thioxo-2,3-dihydro-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The thioxo group can be reduced to a thiol group under specific conditions.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: 2-Thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid.
Reduction: 2-Thiol-2,3-dihydro-1H-imidazole-4-carbaldehyde.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-Thioxo-2,3-dihydro-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Thioxo-2,3-dihydro-1H-imidazole-4-carbaldehyde exerts its effects involves interactions with various molecular targets and pathways. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The aldehyde group can also participate in reactions with amino groups, leading to the formation of Schiff bases, which can further modulate biological activity.
Comparison with Similar Compounds
- 2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid
- 2-Thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
- 2-Thiol-2,3-dihydro-1H-imidazole-4-carbaldehyde
Uniqueness: 2-Thioxo-2,3-dihydro-1H-imidazole-4-carbaldehyde is unique due to the presence of both a thioxo group and an aldehyde group within the same molecule
Properties
CAS No. |
13953-95-2 |
|---|---|
Molecular Formula |
C4H4N2OS |
Molecular Weight |
128.15 g/mol |
IUPAC Name |
2-sulfanylidene-1,3-dihydroimidazole-4-carbaldehyde |
InChI |
InChI=1S/C4H4N2OS/c7-2-3-1-5-4(8)6-3/h1-2H,(H2,5,6,8) |
InChI Key |
QSSPISQBGDMEQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![spiro[1,3-dihydroisochromene-4,4'-piperidine];hydrochloride](/img/structure/B12968615.png)









